molecular formula C18H22N6OS B12166934 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide

Cat. No.: B12166934
M. Wt: 370.5 g/mol
InChI Key: QMORQQFOMFTICV-UHFFFAOYSA-N
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Description

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine ring fused with a cycloheptathiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Cycloheptathiazole Moiety: This step requires the reaction of the triazolopyridazine intermediate with a thiazole derivative, often under reflux conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a propanamide derivative, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazolopyridazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is evaluated for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide lies in its combination of the triazolopyridazine ring with the cycloheptathiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide

InChI

InChI=1S/C18H22N6OS/c1-11-13(12(2)23-24-10-19-22-17(11)24)8-9-16(25)21-18-20-14-6-4-3-5-7-15(14)26-18/h10H,3-9H2,1-2H3,(H,20,21,25)

InChI Key

QMORQQFOMFTICV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

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